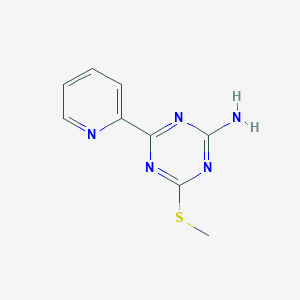

4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-methylsulfanyl-6-pyridin-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S/c1-15-9-13-7(12-8(10)14-9)6-4-2-3-5-11-6/h2-5H,1H3,(H2,10,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFCMTDUOYKYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381925 | |

| Record name | 4-(Methylsulfanyl)-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-53-2 | |

| Record name | 4-(Methylthio)-6-(2-pyridinyl)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylsulfanyl)-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, prized for its versatile synthetic accessibility and the diverse biological activities its derivatives exhibit. The introduction of a pyridyl substituent opens up avenues for nuanced molecular interactions, particularly in the realm of kinase inhibition and receptor antagonism. This guide focuses on 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine, a molecule of significant interest. However, a comprehensive literature search reveals a notable scarcity of specific data for this 2-pyridyl isomer, including a dedicated CAS number. In contrast, its 3-pyridyl and 4-pyridyl counterparts are better characterized.

This document, therefore, adopts a comparative and inferential approach. We will provide a detailed overview of the known properties and synthesis of the 3-pyridyl and 4-pyridyl isomers to establish a solid baseline. Building on this, we will outline a robust, field-proven synthetic methodology applicable to the 2-pyridyl isomer. By examining the subtle yet significant electronic and steric differences between the pyridyl isomers, we aim to provide researchers with a predictive framework for the potential characteristics and applications of the lesser-known 2-pyridyl derivative. This guide is structured to empower researchers with the foundational knowledge and practical insights necessary to synthesize, characterize, and evaluate this promising class of compounds.

Physicochemical and Structural Landscape of Pyridyl-Substituted 4-(Methylthio)-1,3,5-triazin-2-amines

| Property | 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine | 4-(Methylthio)-6-(4-pyridyl)-1,3,5-triazin-2-amine |

| CAS Number | 175204-62-3[1] | 175204-63-4[1] |

| Molecular Formula | C₉H₉N₅S[1] | C₉H₉N₅S[1] |

| Molecular Weight | 219.27 g/mol [1] | 219.27 g/mol [1] |

The positional isomerism of the pyridyl nitrogen has a profound impact on the molecule's electronic distribution, hydrogen bonding potential, and overall conformation. These differences are expected to influence solubility, crystal packing, and, most importantly, interactions with biological targets. The 2-pyridyl isomer, with its nitrogen atom in proximity to the triazine ring, may exhibit unique intramolecular interactions and a distinct coordination chemistry profile compared to its 3- and 4-pyridyl counterparts.

Synthetic Pathways: A Generalized Protocol

The synthesis of asymmetrically substituted 1,3,5-triazines is a well-established process, typically proceeding via a sequential nucleophilic substitution of cyanuric chloride. The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise introduction of different nucleophiles.

Proposed Synthesis of 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine

The following is a generalized, yet robust, protocol for the synthesis of the title compound, based on established methodologies for similar triazine derivatives.[2]

Step 1: Synthesis of 2-amino-4-chloro-6-(methylthio)-1,3,5-triazine

-

Reaction Setup: A solution of cyanuric chloride in a suitable solvent (e.g., acetone, THF) is cooled to 0-5°C in an ice bath.

-

First Nucleophilic Substitution: An aqueous solution of sodium thiomethoxide (NaSMe) is added dropwise to the stirred solution of cyanuric chloride. The reaction is typically monitored by TLC to ensure the formation of the monosubstituted product.

-

Second Nucleophilic Substitution: An aqueous solution of ammonia is then added to the reaction mixture, and the temperature is allowed to rise to room temperature. The reaction is stirred until completion.

-

Work-up and Isolation: The product is typically isolated by filtration, washed with water, and dried.

Step 2: Synthesis of 4-(Methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine

-

Reaction Setup: The 2-amino-4-chloro-6-(methylthio)-1,3,5-triazine is dissolved in a suitable high-boiling solvent (e.g., dioxane, DMF).

-

Palladium-Catalyzed Cross-Coupling: To this solution is added 2-(tributylstannyl)pyridine, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred until the starting material is consumed (as monitored by TLC).

-

Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the final compound.

Caption: Proposed synthetic workflow for the target compound.

Potential Biological Activities and Therapeutic Applications

The 1,3,5-triazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4][5][6] The incorporation of a pyridyl moiety can further enhance these activities and introduce new ones, such as the inhibition of specific kinases or antagonism of receptors like the corticotropin-releasing factor receptor-1 (CRF1).[7]

Anticancer Potential

Numerous 1,3,5-triazine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][6] The mechanism of action often involves the inhibition of key cellular processes or signaling pathways. The structural similarity of the title compound to known anticancer agents suggests it may also possess cytotoxic effects. For instance, hybrid molecules of 1,3,5-triazine and pyrazoline have shown promising anticancer activity.[6]

Antiviral and Antimicrobial Activity

Substituted s-triazines have been investigated for their antiviral and antibacterial properties.[3][5] The specific substitution pattern on the triazine ring is crucial for the potency and spectrum of activity. The presence of the pyridyl and methylthio groups could confer activity against various pathogens.

Kinase Inhibition

The pyridine and triazine moieties are common features in many kinase inhibitors. The nitrogen atoms in these rings can form crucial hydrogen bonds with the hinge region of the kinase active site. It is plausible that 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine could act as a kinase inhibitor, and its specific selectivity profile would be dependent on the overall conformation and electronic properties dictated by the 2-pyridyl substitution.

Comparative Insights and Future Directions

The lack of specific data for 4-(methylthio)-6-(2-pyridyl)-1,3,5-triazin-2-amine underscores a gap in the current chemical literature. However, this also presents a unique opportunity for researchers. The comparative analysis with its 3- and 4-pyridyl isomers provides a logical starting point for investigation.

Key areas for future research include:

-

Definitive Synthesis and Characterization: The successful synthesis and unambiguous structural characterization (using techniques such as NMR, Mass Spectrometry, and X-ray crystallography) of the 2-pyridyl isomer are paramount.

-

Comparative Biological Screening: A head-to-head comparison of the biological activities (e.g., anticancer, antimicrobial, kinase inhibition) of the 2-, 3-, and 4-pyridyl isomers would provide invaluable structure-activity relationship (SAR) data.

-

Computational Modeling: In silico studies, including docking simulations with various biological targets, could help to predict the binding modes and potential selectivity of the 2-pyridyl isomer, guiding experimental efforts.[8]

By systematically exploring this compound and its isomers, the scientific community can unlock new potential therapeutic agents and further enrich our understanding of the versatile 1,3,5-triazine scaffold.

References

-

Gilligan, P. J., et al. (2009). Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists. Journal of Medicinal Chemistry, 52(9), 3084-3092. Available from: [Link]

-

Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12. Available from: [Link]

-

PubChem. 2,4,6-Tris(4-pyridyl)-1,3,5-triazine. Available from: [Link]

-

PubChem. 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine. Available from: [Link]

-

ResearchGate. 2,4,6-Tri(2-pyridyl)-1,3,5-triazine, TPTZ. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2018). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 23(10), 2659. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Available from: [Link]

-

Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12. Available from: [Link]

-

de la Cruz, R., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 23(8), 1957. Available from: [Link]

-

Ferreira, P. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(2), 93-103. Available from: [Link]

-

Kashyap, S., et al. (2024). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Journal of Biomolecular Structure and Dynamics, 1-16. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Available from: [Link]

-

Tsolaki, M., et al. (2024). Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins. Journal of Molecular Structure, 1307, 137937. Available from: [Link]

Sources

- 1. 4-(Methylthio)-6-(3-pyridyl)-1,3,5-triazin-2-amine | 175204-62-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological activity of substituted 2,4,6-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and structure-activity relationships of 8-(pyrid-3-yl)pyrazolo[1,5-a]-1,3,5-triazines: potent, orally bioavailable corticotropin releasing factor receptor-1 (CRF1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and in silico studies of 2-pyridyl-decorated 2-amino-1,3,5-triazine with a potency against SARS-CoV-2 proteins [comptes-rendus.academie-sciences.fr]

Electronic properties of pyridine-triazine hybrid heterocycles

An In-Depth Technical Guide to the Electronic Properties of Pyridine-Triazine Hybrid Heterocycles

Abstract

The strategic hybridization of pyridine and triazine moieties has given rise to a versatile class of heterocyclic compounds with tunable electronic properties and broad applicability. This technical guide provides a comprehensive exploration of the core electronic principles governing pyridine-triazine hybrids. We delve into the fundamental roles of the electron-deficient triazine core and the modulating influence of the pyridine ring, which together form sophisticated Donor-π-Acceptor (D-π-A) systems. Key concepts such as intramolecular charge transfer (ICT), the nature of frontier molecular orbitals (HOMO-LUMO), and the resulting photophysical phenomena including absorption, emission, and solvatochromism are discussed in detail. This guide synthesizes theoretical insights from computational chemistry with practical, field-proven experimental protocols for characterization, offering researchers and drug development professionals a robust framework for understanding and exploiting the unique electronic landscape of these powerful molecular scaffolds.

The Architectural Logic of Pyridine-Triazine Hybrids

The fusion of pyridine and triazine rings into a single molecular entity creates a powerful electronic synergy. The 1,3,5-triazine ring, with its three electron-withdrawing nitrogen atoms, is a potent electron acceptor.[1][2] This inherent electron deficiency makes it a foundational building block for materials in organic electronics and photovoltaics.[3] Pyridine, while also a nitrogen-containing heterocycle, is less electron-withdrawing and its electronic character can be readily modulated.[4] When these two heterocycles are combined, often through a π-conjugated linker, they form a classic intramolecular charge transfer (ICT) system.[5] In such a system, photoexcitation promotes an electron from a highest occupied molecular orbital (HOMO), typically localized on an electron-donating part of the molecule, to a lowest unoccupied molecular orbital (LUMO) centered on the electron-accepting triazine core.[3][6] This charge redistribution is the cornerstone of their unique optical and electronic behaviors.

The hybridization of these pharmacophores is also a prominent strategy in drug design.[7][8] This approach combines the known biological activities of both pyridine and triazine scaffolds to create novel therapeutic agents with potential applications as kinase inhibitors, antimicrobials, and treatments for neurodegenerative diseases.[9][10][11]

Synthetic Approaches: Building the Core Scaffold

The construction of pyridine-triazine hybrids can be achieved through various synthetic methodologies. Modern techniques prioritize efficiency, yield, and environmental considerations.

-

Microwave-Assisted Synthesis: This method offers a green and rapid approach, often enabling one-pot, multi-component reactions. For instance, pyridinyl-1,3,5-triazine-2,4-diamine hybrids can be efficiently synthesized from 2-aminopyridine, cyanamide, and various aldehydes or ketones under neat (solvent-free) microwave irradiation.[9] This technique significantly reduces reaction times and improves atom economy compared to traditional multi-step routes that often start from cyanuric chloride.[9]

-

Palladium-Catalyzed Cross-Coupling: Reactions such as Stille and Negishi coupling are highly effective for creating C-C bonds between the pyridine and triazine rings, or for attaching various substituents.[6][10] These methods provide precise control over the final molecular architecture, which is critical for fine-tuning the electronic properties.

Unpacking the Electronic Architecture

The defining electronic feature of pyridine-triazine hybrids is their Donor-Acceptor (D-A) or Donor-π-Acceptor (D-π-A) structure. This architecture dictates their behavior upon interaction with light and electric fields.

Intramolecular Charge Transfer (ICT)

Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. In a well-designed D-π-A pyridine-triazine molecule, the HOMO is predominantly located on the electron-donating moiety and the π-bridge, while the LUMO is localized on the electron-accepting triazine ring.[5][6] This spatial separation of electron density between the ground state and the excited state is known as Intramolecular Charge Transfer (ICT).[12] The efficiency and energy of this ICT process are highly sensitive to the electronic strength of the donor and acceptor groups and the nature of the π-bridge.

The diagram below illustrates the fundamental D-A interaction that drives the electronic properties of these hybrids.

Caption: Integrated workflow for the characterization of pyridine-triazine hybrids.

Experimental Protocol: Photophysical Measurements

Objective: To determine the absorption and emission characteristics, including quantum yield, of a pyridine-triazine hybrid.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., toluene, DMF) at a concentration of ~1 mM. Create a series of dilutions to find a concentration that yields an absorbance between 0.05 and 0.1 at the λmax,abs to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum using a cuvette containing only the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 250 nm to 700 nm.

-

Identify the wavelength of maximum absorption (λmax,abs).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λmax,abs determined in the previous step.

-

Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to the near-infrared.

-

Identify the wavelength of maximum emission (λmax,fl).

-

-

Fluorescence Quantum Yield (Φf) Determination:

-

The relative method using a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is common.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard. Ensure the absorbance of both solutions is below 0.1.

-

Calculate Φf using the formula: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. [5]

-

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To determine the electrochemical HOMO and LUMO energy levels of the compound.

Methodology:

-

System Setup: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: Dissolve the sample (~1-2 mM) in an appropriate solvent (e.g., anhydrous DMF or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Calibration: Add a small amount of an internal standard with a known redox potential, such as Ferrocene/Ferrocenium (Fc/Fc+).

-

Measurement:

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Scan the potential to measure the first oxidation potential (Eox) and the first reduction potential (Ered) of the compound.

-

-

Calculation:

-

Reference the measured potentials against the Fc/Fc+ couple (E1/2(Fc/Fc+)).

-

Calculate the HOMO and LUMO energy levels using the empirical formulas: [5] HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8] LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

-

The value 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.

-

The Role of Computational Chemistry

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are indispensable tools for rationalizing experimental results. [13][14]* DFT calculations are used to optimize the ground-state geometry of the molecule and to visualize the distribution of the HOMO and LUMO. [15]This allows for a direct theoretical confirmation of the ICT nature of the electronic transition.

-

TD-DFT calculations can predict the electronic absorption spectra (λmax,abs), providing a theoretical value to compare with experimental UV-Vis data. [14]

Applications: From Therapeutics to Technology

The tunable electronic properties of pyridine-triazine hybrids make them valuable in diverse fields.

-

Drug Development: The ability to present specific pharmacophores in a defined spatial orientation makes these hybrids potent biological agents. They have been successfully developed as cyclin-dependent kinase (CDK) inhibitors for cancer therapy, antimicrobial agents, and multi-target agents for Alzheimer's disease that can inhibit cholinesterases and prevent Aβ peptide aggregation. [9][10][11]The structure-activity relationship (SAR) analysis often reveals that both the pyridine and triazine moieties are critical for biological efficacy. [9]* Organic Electronics (OLEDs): The strong electron-accepting nature of the triazine core makes these molecules excellent electron-transport and/or hole-blocking materials in Organic Light-Emitting Diodes (OLEDs). [1]By preventing holes from reaching the cathode, they improve charge recombination efficiency in the emissive layer, enhancing device performance. [1]Certain designs also function as emitters themselves, particularly in the field of Thermally Activated Delayed Fluorescence (TADF). [13][16]* Photocatalysis: Covalent triazine frameworks (CTFs) decorated with pyridine moieties have shown enhanced performance in photocatalytic hydrogen evolution. The pyridine units improve charge separation efficiency, a key factor for efficient photocatalysis. [17]

Conclusion and Future Outlook

Pyridine-triazine hybrid heterocycles represent a remarkable class of compounds where molecular design directly translates to functional electronic properties. The interplay between the electron-donating and accepting components, governed by the principles of intramolecular charge transfer, allows for precise control over their photophysical and electrochemical behavior. This tunability has established them as privileged scaffolds in both medicinal chemistry and materials science.

Future research will likely focus on developing more sophisticated multi-component hybrids with enhanced biological targeting and selectivity. In materials science, the push towards higher efficiency and stability in OLEDs and solar cells will drive the creation of novel pyridine-triazine architectures with optimized energy levels and charge transport capabilities. The continued synergy between synthetic chemistry, advanced spectroscopy, and computational modeling will be paramount in unlocking the full potential of these versatile molecular systems.

References

-

A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. National Center for Biotechnology Information. [Link]

-

New Conjugated Triazine Based Molecular Materials for Application in Optoelectronic Devices: Design, Synthesis, and Properties. ACS Publications. [Link]

-

Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. National Center for Biotechnology Information. [Link]

-

Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journals. [Link]

-

Triazine: An Important Building Block of Organic Materials for Solar Cell Application. MDPI. [Link]

-

Novel triazine-tyrosine hybrids containing thiyazol or pyridine fragment as anti-multiple sclerosis agents: Design, synthesis, biological evaluation, and molecular docking study. National Center for Biotechnology Information. [Link]

-

Synthesis and Identification ofT[3][5][9]riazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. ACS Publications. [Link]

-

Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D-π-)2A fluorescent dyes. PubMed. [Link]

-

In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. National Center for Biotechnology Information. [Link]

-

1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. National Center for Biotechnology Information. [Link]

-

Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. MDPI. [Link]

-

A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. National Center for Biotechnology Information. [Link]

-

Diverse Synthetic Approaches and Biological Activities of Lucrative Pyrimidine- Triazine Hybrid Derivatives: A Review. PubMed. [Link]

-

Pyridine-, Pyrimidine-, and Triazine-Based Thermally Activated Delayed Fluorescence Emitters. PubMed. [Link]

-

Synthesis of pyridopyrimidines and triazine (8–10 and 11). ResearchGate. [Link]

-

The photophysical properties of newly obtained terpyridines 1a–1c and... ResearchGate. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

-

Synthesis and photophysical properties of new s-triazine derivatives containing A–π–D–π–A quadrupolar branches. ResearchGate. [Link]

-

In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. MalariaWorld. [Link]

-

Organization and intramolecular charge-transfer enhancement in tripodal tris[(pyridine-4-yl)phenyl]amine push–pull molecules by intercalation into layered materials bearing acidic functionalities. RSC Publishing. [Link]

-

Covalent Triazine Frameworks Decorated with Pyridine-Type Carbonitride Moieties: Enhanced Photocatalytic Hydrogen Evolution by Improved Charge Separation. MDPI. [Link]

-

Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. [Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. [Link]

-

Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journals. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information. [Link]

-

(PDF) Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. ResearchGate. [Link]

-

A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. [Link]

-

(PDF) Triazine-pyrimidine based molecular hybrids: Synthesis, docking studies and evaluation of antimalarial activity. ResearchGate. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

-

Manipulating Intramolecular Charge Transfer in Terpyridine Derivatives Towards "Turn-On" Fluorescence Chemosensors for Zn2. PubMed. [Link]

-

Manipulating Intramolecular Charge Transfer in Terpyridine Derivatives Towards “Turn‐On” Fluorescence Chemosensors for Zn. ResearchGate. [Link]

-

Absorption and fluorescence spectra of the various pyridyl... ResearchGate. [Link]

-

Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]

-

Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. ResearchGate. [Link]

-

Intramolecular charge transfer in 5-methoxy-2-(2-pyridyl)thiazole-derived fluorescent molecules with different acceptor or donor substituents. PubMed. [Link]

-

3.8: Aromatic Heterocycles- Pyridine and Pyrrole. Chemistry LibreTexts. [Link]

-

Development of cyanopyridine-triazine hybrids as lead multitarget anti-Alzheimer agents. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]

- 3. Triazine: An Important Building Block of Organic Materials for Solar Cell Application | MDPI [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes [beilstein-journals.org]

- 7. Diverse Synthetic Approaches and Biological Activities of Lucrative Pyrimidine- Triazine Hybrid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of cyanopyridine-triazine hybrids as lead multitarget anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Manipulating Intramolecular Charge Transfer in Terpyridine Derivatives Towards "Turn-On" Fluorescence Chemosensors for Zn2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridine-, Pyrimidine-, and Triazine-Based Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to the IUPAC Nomenclature of Methylthio-Pyridyl-Triazine Derivatives

Introduction

In the intricate landscape of medicinal chemistry and drug development, the unambiguous identification of molecular structures is paramount. Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), provides a universal language that transcends regional and disciplinary barriers. For researchers working on the cutting edge of pharmaceutical sciences, a deep understanding of this system is not merely an academic exercise but a fundamental requirement for patent applications, regulatory submissions, and scholarly communication.

This guide focuses on a specific and increasingly relevant class of compounds: methylthio-pyridyl-triazine derivatives. These scaffolds are prevalent in modern drug discovery, with notable applications as kinase inhibitors and other therapeutic agents.[1][2][3] Their complexity, arising from the combination of multiple heterocyclic systems and substituents, makes them an excellent case study for applying the principles of systematic nomenclature. This document provides a detailed, first-principles approach to naming these molecules, designed for researchers, scientists, and drug development professionals who require both technical accuracy and practical, field-proven insights.

Part 1: The Foundation: IUPAC Nomenclature of Heterocycles

The systematic naming of heterocyclic compounds is primarily based on the Hantzsch-Widman system, which is recommended by IUPAC.[4][5][6][7] This methodology constructs a name by combining prefixes, which denote the heteroatoms, with a stem that indicates the ring size and saturation level.

Core Principles of the Hantzsch-Widman System:

-

Heteroatom Prefixes ('a' Prefixes): Each type of heteroatom is represented by a specific prefix. For the compounds , the key prefixes are 'aza' for nitrogen and 'thia' for sulfur.[4][5]

-

Priority of Heteroatoms: When a ring contains more than one type of heteroatom, a priority system dictates the starting point and direction of numbering. The order of priority for common heteroatoms is Oxygen (Oxa) > Sulfur (Thia) > Nitrogen (Aza).[5][8][9][10] Numbering begins at the highest-priority atom and proceeds in a way that gives the lowest possible locants (numbers) to the other heteroatoms.[9][10]

-

Stems and Suffixes: The size of the ring and its degree of saturation are indicated by a specific stem. For a six-membered, unsaturated ring containing nitrogen, the suffix is '-ine'.[5]

The logical relationship for constructing a basic heterocyclic name is visualized below.

Caption: The Hantzsch-Widman system logic.

Part 2: Deconstructing the Core Components

To accurately name the target derivatives, one must first master the nomenclature of the individual building blocks: the pyridine ring, the triazine ring, and the methylthio substituent.

Pyridine

Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. While its systematic Hantzsch-Widman name is 'azinine', IUPAC strongly encourages the use of its universally accepted trivial name, "pyridine".[11][12]

Numbering Protocol: The numbering of the pyridine ring is fixed, always starting with the nitrogen atom as locant 1 and proceeding clockwise.[11] When pyridine acts as a substituent, it is termed "pyridinyl" or the common "pyridyl". A locant must be used to indicate the point of attachment, for example, pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl.[11]

Caption: IUPAC numbering of the pyridine ring.

Triazine

Triazines are six-membered aromatic rings containing three nitrogen atoms.[13] Three constitutional isomers exist, distinguished by the relative positions of the nitrogen atoms. Their names directly reflect this arrangement, and the numbering is established to give the nitrogen atoms the lowest possible locants.[13][14]

-

1,2,3-Triazine: Also known as v-triazine (vicinal).

-

1,2,4-Triazine: Also known as as-triazine (asymmetric).

-

1,3,5-Triazine: Also known as s-triazine (symmetric), this is the most common isomer in drug discovery.[13][15]

Caption: The three constitutional isomers of triazine.

Methylthio Group

The methylthio group (CH₃S-) is a substituent derived from a thioether (also known as a sulfide).[16][17] In systematic IUPAC nomenclature, when an R-S- group is treated as a substituent, it is named by adding "thio" to the name of the alkyl group.[16][18]

-

Structure: CH₃-S-

-

IUPAC Substituent Name: Methylthio

Part 3: A Step-by-Step Protocol for Assembling the Full IUPAC Name

The causality behind naming a complex molecule involves a hierarchical decision-making process. The following protocol provides a self-validating system for deriving the correct IUPAC name for any methylthio-pyridyl-triazine derivative.

Experimental Protocol: Systematic Name Derivation

-

Step 1: Identify the Parent Heterocycle. In a multi-component, non-fused system, the parent structure is generally the most complex heterocyclic ring. For the derivatives , the triazine ring serves as the central scaffold or parent heterocycle.

-

Step 2: Number the Parent Heterocycle. The numbering of the parent triazine ring is predetermined by its isomeric form (e.g., 1,3,5- or 1,2,4-) to assign the lowest possible locants to the nitrogen atoms. This numbering is fixed and does not change based on substituents.

-

Step 3: Identify and Name All Substituents.

-

Identify the CH₃S- group as methylthio .

-

Identify the pyridine ring as a pyridinyl (or pyridyl) substituent. Crucially, determine its point of attachment to the parent ring (e.g., pyridin-4-yl ).

-

-

Step 4: Assign Locants to Substituents. Determine the position of each substituent on the parent triazine ring according to the fixed numbering established in Step 2.

-

Step 5: Assemble the Final Name.

-

List the substituents in alphabetical order (e.g., 'm' in methylthio vs. 'p' in pyridinyl).

-

Precede each substituent name with its locant on the parent ring.

-

Combine the parts in the format: (locant)-(substituent 1)-(locant)-(substituent 2)-(parent name).

-

Use hyphens to separate numbers from words and commas to separate numbers from numbers.

-

The workflow for this protocol is illustrated below.

Caption: Workflow for IUPAC name derivation.

Part 4: Case Studies in Nomenclature

Applying the protocol to concrete examples solidifies understanding. The following table presents various derivatives, demonstrating how changes in isomerism and substitution patterns affect the final IUPAC name.

| Structure | Parent Ring | Substituents | Locants on Parent | Alphabetical Order | Final IUPAC Name |

A hypothetical structure where a 1,3,5-triazine ring is substituted at position 2 with a methylthio group and at position 4 with a pyridin-4-yl group. A hypothetical structure where a 1,3,5-triazine ring is substituted at position 2 with a methylthio group and at position 4 with a pyridin-4-yl group. | 1,3,5-Triazine | 1. methylthio2. pyridin-4-yl | 2, 4 | methylthio, pyridinyl | 2-(Methylthio)-4-(pyridin-4-yl)-1,3,5-triazine |

A hypothetical structure where a 1,2,4-triazine ring is substituted at position 3 with a methylthio group and at position 6 with a pyridin-2-yl group. A hypothetical structure where a 1,2,4-triazine ring is substituted at position 3 with a methylthio group and at position 6 with a pyridin-2-yl group. | 1,2,4-Triazine | 1. methylthio2. pyridin-2-yl | 3, 6 | methylthio, pyridinyl | 3-(Methylthio)-6-(pyridin-2-yl)-1,2,4-triazine |

A hypothetical structure similar to the first example but with an additional amino group at position 6. A hypothetical structure similar to the first example but with an additional amino group at position 6. | 1,3,5-Triazine | 1. amino2. methylthio3. pyridin-3-yl | 6, 2, 4 | amino, methylthio, pyridinyl | 6-Amino-2-(methylthio)-4-(pyridin-3-yl)-1,3,5-triazine |

A structure based on a known chemical, CAS 175204-62-3.[19] A structure based on a known chemical, CAS 175204-62-3.[19] | 1,3,5-Triazine | 1. amino2. methylthio3. pyridin-3-yl | 2, 4, 6 | amino, methylthio, pyridinyl | 4-Amino-6-(methylthio)-2-(pyridin-3-yl)-1,3,5-triazine |

Note: The images are illustrative representations for the purpose of this guide.

Part 5: Context and Significance in Drug Development

The methylthio-pyridyl-triazine core is a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets. The 1,3,5-triazine scaffold, in particular, offers a rigid core with three distinct points for substitution, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a specific protein target.[20]

-

Kinase Inhibition: Many derivatives are potent inhibitors of protein kinases, which are critical targets in oncology. For instance, compounds with this core have been developed as c-Met and FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of various cancers, including acute myeloid leukemia.[1][2]

-

Modularity: The synthetic accessibility of these compounds, often starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), allows for the systematic and combinatorial exploration of chemical space.[20] The methylthio and pyridyl groups play crucial roles in forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the ATP-binding pocket of kinases.

A precise and universally understood nomenclature is essential for researchers in this field to catalog these diverse structures, compare their activities (Structure-Activity Relationships, SAR), and protect their intellectual property.

Conclusion

The IUPAC nomenclature for methylthio-pyridyl-triazine derivatives is a logical and systematic process rooted in the foundational principles of the Hantzsch-Widman system. By deconstructing the molecule into its core components—the parent triazine ring and its substituents—and applying a hierarchical set of rules for numbering and assembly, one can derive an unambiguous name for any given structure. For professionals in drug discovery, mastering this system is not an ancillary skill but a core competency that ensures clarity, precision, and integrity in the global scientific enterprise.

References

-

IUPAC Nomenclature of Thiols and Thioethers. (n.d.). Scribd. Retrieved from [Link]

-

Pyridine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

What is the IUPAC name of pyridine? (2018, January 17). Quora. Retrieved from [Link]

-

IUPAC Heterocyclic Nomenclature Summary. (n.d.). Scribd. Retrieved from [Link]

-

IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. (n.d.). drs.dk. Retrieved from [Link]

-

Heterocyclic Compounds. (n.d.). Michigan State University. Retrieved from [Link]

-

Heterocyclic compound - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Heterocyclic compounds. (n.d.). Centurion University. Retrieved from [Link]

-

Naming Thiols and Sulfides. (n.d.). Chemistry Steps. Retrieved from [Link]

-

PYRIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Ethers, Epoxides and Sulfides. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

-

Heterocyclic Compounds: Nomenclature and Classification. (n.d.). Pharmaguideline. Retrieved from [Link]

-

III. Heterocyclic Compounds. (n.d.). Dr. Shyama Prasad Mukherjee University. Retrieved from [Link]

-

Nomenclature of Heterocyclic Compounds.pdf. (n.d.). SlideShare. Retrieved from [Link]

-

Triazine - Substance Details. (2023, November 1). US EPA. Retrieved from [Link]

-

Thioethers. (n.d.). University of Calgary. Retrieved from [Link]

-

Alcohols, Thiols, Phenols, Ethers. (n.d.). SIUE. Retrieved from [Link]

-

Numbering in Hantzsch-Widman heterocycle nomenclature. (2024, November 2). Chemistry Stack Exchange. Retrieved from [Link]

-

Nomenclature of Heterocyclic compounds. (n.d.). coursecontent.qu.edu.qa. Retrieved from [Link]

-

Heterocyclic Chemistry. (n.d.). Ain Shams University. Retrieved from [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry. Retrieved from [Link]

-

SCH 402 Replacement Nomenclature of Heterocycles. (n.d.). Scribd. Retrieved from [Link]

-

Triazine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

1,3,5-Triazine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. (n.d.). CentAUR. Retrieved from [Link]

-

Pyridine | C5H5N | CID 1049. (n.d.). PubChem. Retrieved from [Link]

-

1,3,5-Triazine | C3H3N3 | CID 9262. (n.d.). PubChem. Retrieved from [Link]

-

Pyridine - Substance Details. (2023, November 1). US EPA. Retrieved from [Link]

-

The structure, IUPAC nomenclature, and abbreviated names of the triazine dyes 1 to 7 studied here. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2,4,6-Tris(2'-pyridyl)-1,3,5-triazine. (n.d.). PubChem. Retrieved from [Link]

-

2,4,6-Tris(4-pyridyl)-1,3,5-triazine. (n.d.). PubChem. Retrieved from [Link]

-

4-(4-METHYL-5-(METHYLTHIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

-

2,4,6-tri(2-Pyridyl)-s-triazine. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and analogues. (2004, March 25). PubMed. Retrieved from [Link]

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025, February 5). PubMed. Retrieved from [Link]

-

5-TRIAZINE DERIVATIVES SYNTHESIS AND POTENTIAL BIOLOGICAL TARGETS PREDICTION AND ADME PROFILING. (2026, January 3). ResearchGate. Retrieved from [Link]

-

s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021, February 6). MDPI. Retrieved from [Link]

Sources

- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 2. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 6. Heterocyclic Chemistry [www2.chemistry.msu.edu]

- 7. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. mau.ac.in [mau.ac.in]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. Triazine - Wikipedia [en.wikipedia.org]

- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 15. 1,3,5-Triazine - Wikipedia [en.wikipedia.org]

- 16. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. scribd.com [scribd.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Procedure for nucleophilic substitution of cyanuric chloride with 2-cyanopyridine

Application Note & Protocol

Topic: Procedure for Nucleophilic Aromatic Substitution of Cyanuric Chloride with 2-Cyanopyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The s-Triazine Scaffold and the Challenge of Controlled Substitution

The 1,3,5-triazine (s-triazine) ring is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and planar structure, combined with the ability to introduce three points of diversity, have led to its incorporation into a wide range of biologically active compounds, including antitumor and antimicrobial agents, as well as functional materials like reactive dyes and dendrimers.[1][2][3]

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the preeminent starting material for accessing this chemical space.[4][5] Its three chlorine atoms can be displaced sequentially through nucleophilic aromatic substitution (SNAr). The key to unlocking the vast synthetic potential of cyanuric chloride lies in controlling this sequential substitution. The reactivity of the C-Cl bonds is highly dependent on the number of chlorine atoms already replaced; each substitution deactivates the remaining positions, requiring progressively more forcing conditions for subsequent reactions.[5] This differential reactivity allows for the programmed, stepwise introduction of different nucleophiles by carefully controlling the reaction temperature.[1][3]

This guide provides a detailed protocol and the underlying scientific rationale for the mono-substitution of cyanuric chloride with 2-cyanopyridine. Special consideration is given to the nature of 2-cyanopyridine as a nucleophile. Unlike simple amines or phenoxides, the nitrogen atom of the pyridine ring is a relatively weak nucleophile, and its reactivity is further attenuated by the electron-withdrawing nature of the cyano group at the C2 position. This document, therefore, serves not only as a protocol but as a foundational guide for researchers to approach the synthesis of asymmetrically substituted s-triazines using challenging nucleophiles.

Reaction Mechanism and Scientific Rationale

The substitution of chlorine on the s-triazine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high electron deficiency of the triazine ring makes it exceptionally susceptible to nucleophilic attack.

-

Nucleophilic Attack: The reaction initiates with the attack of the nucleophile (the pyridine nitrogen of 2-cyanopyridine) on one of the carbon atoms of the triazine ring.

-

Formation of a Transition State: This attack leads to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. Computational studies suggest this complex is more accurately described as a transition state rather than a stable intermediate in this system.[6]

-

Leaving Group Dissociation: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion.

The cornerstone of selective substitution on cyanuric chloride is precise temperature control. An empirical rule, validated by extensive experimental and computational analysis, dictates the general temperature ranges for sequential substitutions with amine nucleophiles[6][7]:

-

First Substitution: Occurs readily at 0–5 °C. The high electrophilicity of the starting cyanuric chloride allows the reaction to proceed at low temperatures.[4][8]

-

Second Substitution: Requires temperatures between 30–50 °C (or room temperature for extended periods). The first substitution introduces an electron-donating group (relative to chlorine), which reduces the electrophilicity of the remaining carbons, thus requiring more thermal energy for the next substitution.[1]

-

Third Substitution: Typically requires heating to 70–100 °C due to the further deactivation of the ring.[7]

A critical, non-negotiable component of this reaction is the presence of a base. Each substitution liberates one equivalent of hydrochloric acid (HCl).[7] This acid will readily protonate the basic nitrogen of the 2-cyanopyridine nucleophile, rendering it inactive. Therefore, a base is required to act as an HCl scavenger. The choice of base—commonly a tertiary amine like N,N-diisopropylethylamine (DIEA) or an inorganic base like K₂CO₃ or NaHCO₃—depends on the solvent and reaction conditions.[4][8][9]

Workflow for Sequential Substitution

The following diagram illustrates the principle of temperature-gated sequential nucleophilic substitution on cyanuric chloride.

Sources

- 1. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemcess.com [chemcess.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Amino-Triazine Derivatives

Introduction: The Significance of Amino-Triazines and the Advent of Microwave Synthesis

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[1][2] Amino-substituted triazines, in particular, are crucial building blocks for the development of novel therapeutics, agrochemicals, and functional materials like dendrimers.[3][4][5] The traditional synthesis of these compounds often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to low yields and significant environmental impact.[6][7]

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of nitrogen-containing heterocycles.[8][9] Microwave irradiation offers a rapid and efficient alternative to conventional heating methods.[7] By directly coupling with polar molecules in the reaction mixture, microwaves provide uniform and rapid heating, which dramatically accelerates reaction rates, often reducing reaction times from hours to minutes.[10] This leads to higher yields, improved product purity by minimizing side reactions, and aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[11][12]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of various amino-triazine derivatives, designed for researchers, scientists, and professionals in drug development.

Core Principles: The Mechanism of Microwave-Enhanced Nucleophilic Aromatic Substitution

The synthesis of amino-triazine derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In the case of a starting material like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the electron-deficient triazine ring is highly susceptible to attack by nucleophiles such as primary or secondary amines.

The key advantages of microwave irradiation in this context are twofold:

-

Dipolar Polarization: Polar molecules, including the amine nucleophile and any polar solvent, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant heat, leading to a rapid increase in the internal temperature of the reaction mixture.[8]

-

Ionic Conduction: If any ions are present in the reaction medium (e.g., from a base or salt), they will migrate back and forth in the microwave field, generating heat through friction.[8]

This efficient and instantaneous heating mechanism, known as "dielectric heating," provides the necessary activation energy for the reaction to proceed at a much faster rate than with conventional heating, where heat is transferred slowly from an external source.

Caption: General mechanism of microwave-assisted nucleophilic substitution on a triazine ring.

Experimental Protocols: A Guideline for Synthesis

The following protocols are generalized and should be adapted based on the specific reactants and available microwave synthesis equipment. Caution: All reactions should be performed in a well-ventilated fume hood. Microwave synthesis in sealed vessels generates high pressures and should only be conducted in dedicated microwave reactors with appropriate safety features.[13][14]

Protocol 1: Synthesis of Substituted Guanamines from Nitriles and Cyanoguanidine

This protocol is adapted from methodologies that utilize nitriles and cyanoguanidine (dicyandiamide) to produce 6-substituted-1,3,5-triazine-2,4-diamines (guanamines).[12][15]

Materials and Equipment:

-

Microwave synthesis reactor (e.g., Monowave 400 or similar)

-

10 mL seamless pressure vial with a magnetic stir bar

-

Cyanoguanidine

-

Substituted nitrile (e.g., benzonitrile, acetonitrile)

-

Potassium hydroxide (KOH)

-

Polyethylene glycol 400 (PEG 400) as a green solvent alternative[15]

-

Water (deionized)

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

To a 10 mL microwave process vial, add KOH (1 mmol), PEG 400 (2 mL), cyanoguanidine (2 mmol), and the desired nitrile (2 mmol).[15]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 170°C for 30 minutes. The microwave power will be modulated by the instrument to maintain this temperature.[15]

-

After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) before opening.[14]

-

Pour the cooled reaction mixture into 80 mL of water and stir for 30 minutes to precipitate the product.[15]

-

Collect the precipitate by filtration, washing with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Sequential Substitution on 2,4,6-Trichloro-1,3,5-Triazine (TCT)

This protocol outlines the stepwise substitution of chlorine atoms on cyanuric chloride, which is temperature-dependent. Microwave heating allows for precise temperature control, enabling selective synthesis of mono-, di-, or tri-substituted amino-triazines.[2][16]

Materials and Equipment:

-

Microwave synthesis reactor

-

Appropriate microwave process vials

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Primary or secondary amines (e.g., diethylamine, aniline)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or sodium carbonate)

-

Standard workup and purification supplies (solvents for extraction, drying agents, chromatography system)

Procedure for Disubstitution:

-

In a microwave vial, dissolve TCT (1 equivalent) in a suitable solvent like 1,4-dioxane (if not solvent-free).[2]

-

Add the first amine (2 equivalents) and a base (2 equivalents).

-

Seal the vial and irradiate at a controlled temperature (e.g., 60°C) for a short duration (e.g., 10 minutes).[18]

-

Monitor the reaction by TLC or LC-MS to ensure completion.

-

For the third substitution, add the second amine (excess) and a base.

-

Irradiate the mixture at a higher temperature (e.g., 95-140°C) for a longer duration (e.g., 30-40 minutes).[4][19]

-

After cooling, perform an appropriate aqueous workup, extract the product with an organic solvent, dry, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various microwave-assisted syntheses of amino-triazine derivatives, showcasing the efficiency of this technology.

| Starting Materials | Product Type | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |

| Cyanoguanidine, Benzonitrile | 6-Phenyl-1,3,5-triazine-2,4-diamine | PEG 400 | 170 | 30 | Good | [15] |

| Cyanoguanidine, Aromatic Aldehydes, Amines | 6,N2-Diaryl-1,3,5-triazine-2,4-diamines | Ethanol | 140 | 20-40 | 29-43 | [19][20] |

| TCT, Diethylamine, Aniline | 2,4-Bis(diethylamino)-6-anilino-1,3,5-triazine | 1,4-Dioxane | 60 then 140 | 10 then 30 | High | [2] |

| TCT, Pyrazolylamines | N-Pyrazolyl-1,3,5-triazine-2,4,6-triamines | Solvent-free/DMSO | - | - | - | |

| Metformin, Benzoyl Benzotriazolides | Trisubstituted 1,3,5-triazines | DMF | 100 | 180 | Excellent | |

| N-Arylcyanoguanidines, Aryl isothiocyanates | 1,3,5-Triazine-2(1H)-thiones | - | 80 | 4.5-5 | 84-92 | [1] |

Workflow Visualization

A typical workflow for the microwave-assisted synthesis and purification of an amino-triazine derivative is depicted below.

Caption: A standard experimental workflow for microwave-assisted amino-triazine synthesis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through careful monitoring and characterization.

-

Reaction Monitoring: The progress of the reaction can be tracked using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and identify the formation of any byproducts.

-

Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reproducibility between runs, a significant advantage over conventional oil baths.[21]

-

Characterization: The identity and purity of the synthesized amino-triazine derivatives must be unequivocally confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2][22][23] The obtained data should be compared with literature values for known compounds or thoroughly analyzed for novel structures.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the rapid and efficient production of amino-triazine derivatives.[7][9] The significant reduction in reaction times, improvement in yields, and alignment with green chemistry principles make it an invaluable tool for researchers in drug discovery and materials science.[10][11] By understanding the core principles and following robust, well-characterized protocols, scientists can accelerate their research and development efforts in this important field.

References

-

Enciso, A. E., Ramirez-Crescencio, F., Zeiser, M., Redón, R., & Simanek, E. E. (2015). Accelerated synthesis of large generation triazine dendrimers using microwave assisted reactions: a 24 hour challenge. Polymer Chemistry, 6(31), 5648-5651. [Link]

- (N.A.). microwave-assisted synthesis of nitrogen heterocycles. Google Scholar.

-

Taylor, R. D., & Ley, S. V. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 384-403. [Link]

-

(N.A.). (2023). Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations. International Journal of Innovative Research in Technology, 9(11). [Link]

-

Taylor, R. D., & Ley, S. V. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry, 11(4), 384-403. [Link]

-

(N.A.). (2012). One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research, 4(1), 325-329. [Link]

-

Enciso, A. E., Ramirez-Crescencio, F., Zeiser, M., Redón, R., & Simanek, E. E. (2015). Accelerated synthesis of large generation triazine dendrimers using microwave assisted reactions: a 24 hour challenge. Polymer Chemistry, 6(31), 5648-5651. [Link]

-

(N.A.). (2014). Rapid, semi-automated convergent synthesis of low generation triazine dendrimers using microwave assisted reactions. Polymer Chemistry, 5(16), 4635-4640. [Link]

-

(N.A.). Microwave-assisted syntheses and applications of non-fused single-nitrogen-containing heterocycles. ResearchGate. [Link]

-

(N.A.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

-

(N.A.). (2022). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Current Organic Synthesis, 19(6), 612-624. [Link]

-

(N.A.). (2014). Microwave assisted reactions. Slideshare. [Link]

-

Katritzky, A. R., Singh, S. K., He, H. Y., & Smets, G. (2022). Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry. Molecules, 27(19), 6586. [Link]

-

Dolzhenko, A. V. (2019). Microwave-assisted synthesis of 1,3,5-triazines. Heterocycles, 98(12), 1677-1710. [Link]

-

(N.A.). Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold. ResearchGate. [Link]

-

(N.A.). (2022). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. Bentham Science. [Link]

-

(N.A.). A One-Pot, Three-Component, Microwave-Promoted Synthesis of 2-Amino-Substituted 7-Amino-1,2,4-triazolo[1,5-a][3][8][24]triazines. ResearchGate. [Link]

-

(N.A.). (2021). Microwave-Assisted Beckman Rearrangement by Cu(II)/Triazine-Based Dendrimer as an Efficacious Recoverable Nano-Catalyst Under Solvent-Free Conditions. Polycyclic Aromatic Compounds, 43(6), 5438-5452. [Link]

-

(N.A.). Microwave‐Assisted Synthesis and Dynamic Behaviour of N2,N4,N6‐Tris(1H‐pyrazolyl)‐1,3,5‐triazine‐2,4,6‐triamines. ResearchGate. [Link]

-

Shahari, M. S. B., Tiekink, E. R. T., & Dolzhenko, A. V. (2023). Polyethylene Glycol as a Green Medium for the Microwave‐Assisted Synthesis of Guanamines. ChemistrySelect, 8(29), e202302106. [Link]

-

Glasnov, T. N., & Kappe, C. O. (2007). Microwave-assisted synthesis of 1,3-thiazolium-4-olates from thioamides and α-chloro acetyl chloride. Organic Syntheses, 84, 11-20. [Link]

-

(N.A.). (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1297. [Link]

-

(N.A.). (2024). Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating brackish. E3S Web of Conferences, 505, 01018. [Link]

-

Shahari, M. S. B., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). One‐Pot Multicomponent Synthesis of Bis(diamino‐1,3,5‐triazines) under Microwave Irradiation. ChemistrySelect, 7(32), e202202347. [Link]

-

(N.A.). (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][8][24]triazines. Molecules, 26(12), 3564. [Link]

-

Shelke, G. M., Rao, V. K., Jha, M., Cameron, T. S., & Kumar, A. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Synlett, 26(03), 404-407. [Link]

-

Shahari, M. S. B., Tiekink, E. R. T., & Dolzhenko, A. V. (2022). One‐Pot Multicomponent Synthesis of Bis(diamino‐1,3,5‐triazines) under Microwave Irradiation. ChemistrySelect, 7(32), e202202347. [Link]

-

(N.A.). Microwave Synthesis. Organic Chemistry Portal. [Link]

-

(N.A.). Synthesis of 6-substituted guanamines 6. ResearchGate. [Link]

-

Simanek, E. E., Enciso, A. E., & Redón, R. (2013). Synthesis of Large Dendrimers with the Dimensions of Small Viruses. Journal of the American Chemical Society, 135(8), 2886-2889. [Link]

-

(N.A.). (2020). Microwave Mediated Synthesis of Novel 1,3,5-Triazine Derivative and their Biological Evaluation. International Journal of Research in Engineering, Science and Management, 3(12), 181-184. [Link]

-

(N.A.). (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][3][8][24]triazines. Molecules, 26(12), 3564. [Link]

-

(N.A.). (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(14), 5549. [Link]

-

(N.A.). (2021). Synthesis, Biological and In Silico Studies of a Tripodal Schiff Base Derived from 2,4,6-Triamino-1,3,5-triazine and Its Trinuclear Dy(III), Er(III), and Gd(III) Salen Capped Complexes. Molecules, 26(14), 4341. [Link]

-

(N.A.). (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28(8), 1018-1023. [Link]

-

(N.A.). (2015). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules, 20(5), 8886-8898. [Link]

-

(N.A.). (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 896. [Link]

-

(N.A.). (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Current Organic Synthesis, 18(1), 2-13. [Link]

-

(N.A.). (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 3(1), 1-10. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Accelerated synthesis of large generation triazine dendrimers using microwave assisted reactions: a 24 hour challenge - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. scilit.com [scilit.com]

- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijirt.org [ijirt.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Safety Considerations for Microwave Synthesis [cem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchmgt.monash.edu [researchmgt.monash.edu]

- 16. eurekaselect.com [eurekaselect.com]

- 17. researchgate.net [researchgate.net]

- 18. Rapid, semi-automated convergent synthesis of low generation triazine dendrimers using microwave assisted reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. research.monash.edu [research.monash.edu]

- 20. researchgate.net [researchgate.net]

- 21. Microwave Synthesis [organic-chemistry.org]

- 22. Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Accelerated synthesis of large generation triazine dendrimers using microwave assisted reactions: a 24 hour challenge - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Troubleshooting crystallization failures in hydrothermal reactions

Topic: Troubleshooting Crystallization Failures in Hydrothermal Reactions

Status: Active Operator: Senior Application Scientist (Ph.D.)

Introduction: The "Black Box" Challenge

Welcome to the Hydrothermal Synthesis Support Center. Unlike benchtop chemistry, hydrothermal synthesis occurs inside a "black box"—a sealed steel autoclave where you cannot observe the reaction in real-time. When you open the vessel to find a clear solution or amorphous sludge instead of crystals, it is a failure of supersaturation control or kinetic management .

This guide abandons generic advice. We focus on the thermodynamic and kinetic levers you can pull to rescue your synthesis.

Part 1: Master Diagnostic Workflow

Before altering variables randomly, use this logic tree to classify your failure mode.

Figure 1: Diagnostic logic tree for classifying hydrothermal synthesis failures.

Part 2: Scenario A — The "Clear Solution" (Undersaturation)

Symptom: You open the autoclave, and the liquid is clear. No solid product exists.

Root Cause: The system never reached the critical supersaturation point (

Troubleshooting Protocol

| Variable | Adjustment Strategy | Mechanism |

| Precursor Concentration | Increase by 50-100% | Pushes the solute concentration ( |

| pH / Mineralizer | Adjust toward Isoelectric Point (IEP) | Solubility is lowest near the IEP. If synthesizing acidic oxides (e.g., TiO |

| Solvent Dielectric | Add Ethanol/Surfactant | Lowers the dielectric constant of water ( |

Expert Insight:

If you are using a mineralizer like NaOH or KOH, you are likely forming soluble hydroxo-complexes (e.g.,

Part 3: Scenario B — The "Amorphous Sludge" (Kinetic Failure)

Symptom: You obtained a solid, but XRD shows a broad "hump" (amorphous) or very broad peaks (nanocrystalline/poor quality).

Root Cause: Nucleation Rate (

The Fix: Enforce Ostwald Ripening

You must transition the system from a kinetic regime to a thermodynamic one. This requires Ostwald Ripening , where small, unstable particles dissolve and redeposit onto larger, more stable crystals [4].[1]

Figure 2: The Ostwald Ripening mechanism required to convert amorphous sludge into crystalline solids.

Optimization Protocol

-

Increase Temperature (

): Higher-

Rule of Thumb: Increase

by 20–30°C.

-

-

Prolong Reaction Time: Crystallization from amorphous gels (e.g., Zeolites) often has an induction period . If you stop too early, you only get the amorphous gel.

-

Action: Double the reaction time (e.g., 12h

24h) [5].

-

-

Slow Down Heating (Ramp Rate): A fast ramp (e.g., >5°C/min) causes thermal shock and rapid nucleation.

-

Action: Reduce ramp rate to 1–2°C/min to allow ordered nucleation.

-

Part 4: Scenario C — Wrong Phase or Polymorph

Symptom: You wanted Tetragonal ZrO

Phase Selection Guide

| Desired Phase | Kinetic Control (Metastable) | Thermodynamic Control (Stable) |

| Strategy | Short time, Lower T, Fast Cooling | Long time, High T, Slow Cooling |

| Example (TiO | Anatase (forms first) | Rutile (forms after aging) |

| Example (Zeolites) | Open frameworks (low density) | Dense phases (e.g., Quartz/Cristobalite) |

Corrective Action:

-

To get the Metastable Phase: Decrease reaction time (stop before it converts) or lower temperature.

-

To get the Stable Phase: Increase reaction time or temperature.

-

Pressure Influence: High pressure favors denser phases. If you are getting a dense impurity, your internal autoclave pressure might be too high (see Part 5) [6].

Part 5: Critical Safety & Equipment (The Hidden Variable)

The Issue: Internal pressure is not just a safety concern; it dictates phase stability. The Variable: Fill Factor (Degree of Fill) . The pressure in an autoclave is non-linear with respect to temperature and fill volume.

The Fill Factor Rule

If you fill the autoclave

Standard Operating Procedure (SOP) for Loading:

-

Standard Fill: Maintain 50–70% fill factor.

-

Low Fill (<40%): Risk of insufficient solvent for transport; "dry" spots may occur.

-

High Fill (>80%): DANGER. Extreme pressure. Also favors dense, unwanted phases due to compressive stress on the crystal lattice [7].

References

-

Hydrothermal Synthesis of CeO2 Nanocrystals: Ostwald Ripening or Oriented Attachment? Source: American Chemical Society (Crystal Growth & Design) [Link]

-

Effect of pH on Hydrothermal Synthesis of ZrO2 Nanoparticles Source: Int. J. Electrochem. Sci. [Link]

-

Mineralizer Effect on Facet Controllable Hydrothermal Crystallization Source: ResearchGate / Journal of Crystal Growth [Link]

-

Continuous-flow hydrothermal synthesis for the production of inorganic nanomaterials Source: The Royal Society [Link]

-

Investigations on Hydrothermal Synthesis Parameters in Preparation of Zeolite W Source: Chalcogenide Letters [Link]

-

Hydrothermal formation of fibrous mineral structures: The role on strength and mode of failure Source: Frontiers in Earth Science [Link]

-

The fill factor and temperature of the autoclave determine the pressure Source: ResearchGate (Thesis Data) [Link][2]

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Triazine-Ligand Coordination Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals